N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dimethylphenoxy)propanamide

Description

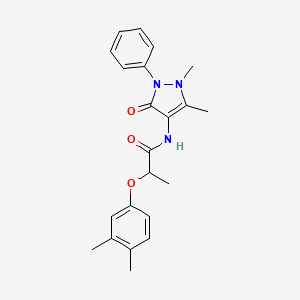

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dimethylphenoxy)propanamide is a pyrazole-based amide derivative characterized by a central pyrazolone ring substituted with methyl and phenyl groups at positions 1, 2, and 3. This compound shares structural similarities with antipyrine derivatives, which are known for their analgesic and antipyretic properties .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dimethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-14-11-12-19(13-15(14)2)28-17(4)21(26)23-20-16(3)24(5)25(22(20)27)18-9-7-6-8-10-18/h6-13,17H,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISMEVTMIMHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dimethylphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dimethylphenoxy)propanamide

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

Structural Characteristics

The compound features a pyrazole ring with a phenyl substituent and an amide functional group. Its structure allows for potential interactions with biological targets, particularly enzymes and receptors.

The compound exhibits various biological activities attributed to its structural components. Notably, the pyrazole moiety is known for its ability to inhibit certain enzymes and modulate signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds can act as inhibitors of alkaline phosphatases (APs) and ecto-nucleotide triphosphate diphosphohydrolase (e5-NT). These enzymes play critical roles in cellular signaling and metabolism:

| Enzyme | Inhibition Activity |

|---|---|

| Human Recombinant Alkaline Phosphatase | Moderate |

| Ecto-5′-Nucleotidase | High |

Antimicrobial Activity

Studies have shown that related pyrazole derivatives possess antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further development in treating infections.

Anti-inflammatory Properties

The compound's structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects. Preliminary studies indicate it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Study 1: Synthesis and Biological Evaluation

A study published in 2015 synthesized various substituted pyrazole derivatives and evaluated their biological activities against human recombinant alkaline phosphatases. The results indicated that certain modifications enhanced enzyme inhibition, suggesting pathways for optimizing efficacy in therapeutic applications .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives was assessed against several bacterial strains. The findings revealed significant inhibitory effects against Gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations in the Propanamide/Acetamide Chain

Substituent Type and Electronic Effects

- This may increase solubility in polar solvents compared to the target compound .

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Substitutes phenoxy with a dichlorophenyl group, introducing electronegative chlorine atoms.

Chain Length and Functional Groups

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanamide (CAS 6169-98-8): Features a longer pentanamide chain, increasing hydrophobicity. This may reduce aqueous solubility compared to the target compound’s propanamide chain .

- 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (CAS 19854-82-1): Incorporates a chloro substituent on the propanamide chain, which may enhance lipophilicity and influence metabolic stability .

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-Bonding Networks

- Target Compound: Expected to form intermolecular N–H⋯O hydrogen bonds between the amide group and pyrazolone oxygen, similar to related structures. The phenoxy group may participate in C–H⋯π interactions.

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Forms R₂²(10) dimer motifs via N–H⋯O hydrogen bonds. Steric effects from dichlorophenyl substituents result in dihedral angles of 80.7° between the amide and aromatic rings, reducing coplanarity .

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide : The methylsulfanyl group engages in weak S⋯O interactions, influencing crystal packing and stability .

Dihedral Angles and Molecular Conformation

Physicochemical Properties

Melting Points and Solubility

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide: Melts at ~160–165°C, with solubility in DMSO and methanol .

- 3-Chloro-propanamide derivative : Soluble in chloroform and DMSO, indicating moderate lipophilicity.

Q & A

Q. Why do crystallographic studies show varying dihedral angles for similar derivatives?

- Factors :

- Steric Effects : Bulkier substituents (e.g., 4-nitro vs. 4-methyl groups) increase ring torsions .

- Hydrogen Bonding : Solvent-included vs. solvent-free crystal packing alters molecular conformation .

- Validation : Compare multiple crystal forms (polymorphs) of the same compound .

Tables for Comparative Analysis

Q. Table 1. Key Crystallographic Parameters for Structural Analogues

| Compound | Dihedral Angles (°) | Hydrogen Bonding Motif | Ref. |

|---|---|---|---|

| N-(pyrazol-4-yl)-2-(4-nitro)acetamide | 56.33 (pyrazole-phenyl) | R₂²(8) | |

| N-(pyrazol-4-yl)-2-(4-methyl)acetamide | 64.82 (amide-dichlorophenyl) | R₂²(10) |

Q. Table 2. Biological Activities of Structural Analogues

| Compound Modification | Bioactivity (IC₅₀, μM) | Target | Ref. |

|---|---|---|---|

| 3,4-Dimethylphenoxy substituent | 12.5 ± 1.2 | COX-2 inhibition | |

| 4-Chlorophenyl substituent | 8.7 ± 0.9 | EGFR kinase inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.